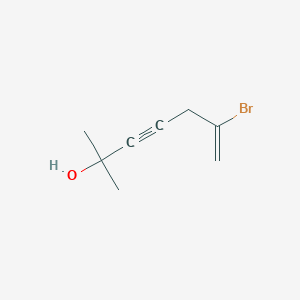

6-Bromo-2-methylhept-6-en-3-yn-2-ol

CAS No.: 100379-06-4

Cat. No.: VC7931666

Molecular Formula: C8H11BrO

Molecular Weight: 203.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100379-06-4 |

|---|---|

| Molecular Formula | C8H11BrO |

| Molecular Weight | 203.08 g/mol |

| IUPAC Name | 6-bromo-2-methylhept-6-en-3-yn-2-ol |

| Standard InChI | InChI=1S/C8H11BrO/c1-7(9)5-4-6-8(2,3)10/h10H,1,5H2,2-3H3 |

| Standard InChI Key | SMPAXHDJXTYRLU-UHFFFAOYSA-N |

| SMILES | CC(C)(C#CCC(=C)Br)O |

| Canonical SMILES | CC(C)(C#CCC(=C)Br)O |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s IUPAC name, 6-bromo-2-methylhept-6-en-3-yn-2-ol, precisely defines its structure:

-

A seven-carbon chain (hept) with a double bond between C6 and C7 (6-en) and a triple bond between C3 and C4 (3-yn).

-

A bromine atom at C6, a methyl group at C2, and a hydroxyl group at C2 .

The SMILES notation, CC(C)(C#CCC(=C)Br)O, further clarifies the connectivity:

-

The hydroxyl and methyl groups are bonded to C2, forming a tertiary alcohol.

-

The triple bond extends from C3 to C4, followed by a single bond to C5 and a double bond between C6 and C7 .

Spectroscopic and Computational Descriptors

Key computed physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Exact Mass | 201.99900 g/mol | |

| Topological Polar Surface Area (PSA) | 20.23 Ų | |

| LogP (Octanol-Water) | 2.059 | |

| Index of Refraction | 1.526 |

The low PSA value suggests limited hydrogen-bonding capacity, consistent with its tertiary alcohol structure .

Physicochemical Properties

Thermodynamic Parameters

Experimental data from Chemsrc and PubChem reveal:

| Property | Value | Source |

|---|---|---|

| Density | 1.358 g/cm³ | |

| Boiling Point | 224.24°C at 760 mmHg | |

| Flash Point | 89.42°C | |

| Vapor Pressure | 0.019 mmHg at 25°C |

The relatively high boiling point reflects strong intermolecular forces due to polar functional groups, while the low vapor pressure indicates limited volatility at ambient conditions .

Synthetic Considerations

Stereochemical Challenges

The compound’s stereochemistry at C6 (double bond) remains uncharacterized. Stereoselective synthesis methods, such as those employing transition-metal catalysts or chiral auxiliaries, could be explored to control E/Z isomerism .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Bromoalkenynols are valuable in synthesizing bioactive molecules. For example, similar structures are precursors to antiviral agents or kinase inhibitors .

Material Science

The conjugated enyne system could serve as a ligand in transition-metal complexes for catalytic applications, though this remains unexplored for the specific compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume